Acetyl-L-phenylalanine hydrazine
Description
Acetyl-L-phenylalanine hydrazine is a hydrazine derivative of the amino acid L-phenylalanine, modified by acetylation at the α-amino group and conjugation with a hydrazine moiety. Structurally, it can be represented as N-acetyl-L-phenylalanine hydrazide or 2-(acetylamino)-3-phenylpropanehydrazide, with the molecular formula C₁₁H₁₅N₃O₂ (based on SMILES notation in ).
Synthesis of such compounds typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, phenyl hydrazones are synthesized by reacting phenyl hydrazine with ketones or aldehydes in methanol under acidic conditions (). Similarly, hydrazides (like this compound) are often prepared via reactions between acid hydrazides and aldehydes ().
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]acetamide |
InChI |
InChI=1S/C11H15N3O2/c1-8(15)13-10(11(16)14-12)7-9-5-3-2-4-6-9/h2-6,10H,7,12H2,1H3,(H,13,15)(H,14,16)/t10-/m0/s1 |
InChI Key |
MOHZWNYYBDQVIW-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NN |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-L-phenylalanine hydrazide typically involves the following steps:
Acetylation of L-phenylalanine: L-phenylalanine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-phenylalanine.
Formation of the Hydrazide: N-acetyl-L-phenylalanine is then reacted with hydrazine hydrate in a solvent such as ethanol.
Industrial Production Methods
Industrial production of N-acetyl-L-phenylalanine hydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-L-phenylalanine hydrazide undergoes various chemical reactions, including:
Nucleophilic Addition: The hydrazide group can participate in nucleophilic addition reactions with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding azides or reduction to form amines.
Substitution Reactions: The hydrazide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of an acid catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Hydrazones: Formed from nucleophilic addition reactions.
Azides: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
N-acetyl-L-phenylalanine hydrazide has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Employed in the conjugation of biomolecules for various biochemical assays.
Drug Development: Investigated for its potential use in the development of therapeutic agents.
Nanomedicine: Utilized in the self-assembly of nanostructures for drug delivery and other biomedical applications.
Mechanism of Action
The mechanism of action of N-acetyl-L-phenylalanine hydrazide involves its ability to form stable hydrazone linkages with carbonyl-containing compounds. This property is exploited in various biochemical applications, including the stabilization of peptide structures and the formation of bioconjugates. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetyl-L-phenylalanine hydrazine belongs to a broader class of hydrazine derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogs
Functional Comparisons
Reactivity with Carbonyl Groups :
All hydrazine derivatives exhibit nucleophilic reactivity toward carbonyl groups (e.g., aldehydes, ketones). However, This compound and other hydrazides form stable hydrazone adducts, which are reversible under physiological conditions . In contrast, phenyl hydrazine derivatives (e.g., ) generate pyrazoles irreversibly, making them less suitable for dynamic combinatorial chemistry.- Pharmacological Potential: While hydrazine moieties enable carbonyl scavenging (e.g., trapping reactive dicarbonyls like methylglyoxal), their lack of specificity can deplete essential carbonyl-containing biomolecules . This compound’s amino acid backbone may improve target specificity compared to simpler hydrazines (e.g., aminoguanidine), but hepatotoxicity via acetyl hydrazide metabolites remains a concern .
Synthetic Utility :
Hydrazides like this compound serve as intermediates for heterocycles (e.g., tetrazines in ), whereas phenyl hydrazine is preferred for pyrazole synthesis (). Hydrazones are versatile in metal coordination and catalysis .
Stability and Isomerism
Hydrazine derivatives, including this compound, may exhibit geometric isomerism. For example, salicylaldehyde hydrazones exist as cis and trans isomers in solution, with the cis form being less stable . This isomerism can complicate purification and analytical characterization.
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